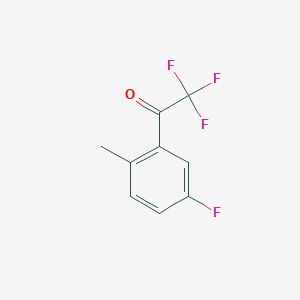

Ethyl 2-Methyl-4-nitrobenzoate

Übersicht

Beschreibung

Ethyl 2-Methyl-4-nitrobenzoate is a chemical compound that is part of a broader class of nitrobenzoates, which are characterized by a nitro group attached to a benzene ring that is further modified by esterification with an alcohol. These compounds are of interest due to their diverse chemical properties and potential applications in various fields, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of ethyl 2-Methyl-4-nitrobenzoate and related compounds involves various chemical reactions that yield these esters with specific functional groups. For instance, ethyl 4-[(4'-substituted phenylsulfonyl)methyl]-3-nitrobenzoates and their sulfinyl derivatives have been synthesized and characterized by spectral studies, indicating the versatility of synthetic approaches for such compounds . Another related compound, ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate, was prepared using a cascade reaction involving aza-alkylation and intramolecular Michael addition, followed by desulfonative dehydrogenation . These methods demonstrate the complexity and creativity in synthesizing nitrobenzoate derivatives.

Molecular Structure Analysis

The molecular structure of nitrobenzoate esters is often determined using spectroscopic techniques such as NMR, IR, and mass spectrometry. For example, the structure of ethyl 4-(2-chloro-4-nitrophenadoxy)benzoate was elucidated, revealing a V-shaped molecule with a significant dihedral angle between the two benzene rings . Similarly, the crystal structure of methyl 2,6-dihydroxy-3-nitrobenzoate showed the nitro group to be coplanar with the benzene ring, indicating conjugation with the π-electron system . These analyses are crucial for understanding the chemical behavior of these compounds.

Chemical Reactions Analysis

The reactivity of ethyl 2-Methyl-4-nitrobenzoate and its derivatives can be influenced by the presence of the nitro group and other substituents. The carbon-sulfur bond fission in some nitrobenzoate esters has been observed, along with alkaline ester hydrolysis . The influence of the nitro group on the rates of alkaline hydrolysis of ethyl nitrobenzoates has been studied, showing that the position of the nitro group significantly affects the reaction rate . These studies provide insight into the chemical behavior and potential reactivity of these compounds under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 2-Methyl-4-nitrobenzoate derivatives are influenced by their molecular structure. The presence of different functional groups can affect properties such as solubility, melting point, and reactivity. For instance, the determination of impurities in ethyl-2-[[2'-cyanobiphenyl-4-yl]methyl]amino]-3-nitrobenzoate by LC-MS^n highlights the importance of purity and the identification of by-products in the synthesis of such compounds . The crystal structure of ethyl 4-butylamino-3-nitrobenzoate, with its intramolecular hydrogen bonding, provides information on the stability and potential intermolecular interactions of these esters .

Wissenschaftliche Forschungsanwendungen

Nonlinear Optical Properties

- Ethyl 2-Methyl-4-nitrobenzoate derivatives have been studied for their third-order nonlinear optical properties, making them potential candidates for photonic devices. The compounds, when doped into poly (methyl methacrylate), exhibited promising nonlinear absorption due to reverse saturable absorption, which is crucial for optical limiting applications (Nair et al., 2022).

Electrochemical Behavior

- Detailed cyclic voltammetric studies on ethyl 2-methyl-4-nitrobenzoate have provided insights into the electrochemical behavior of nitroaromatic compounds. The research highlighted the pH-dependent decay of the nitro radical anion in mixed media, shedding light on the coupled chemical reactions involved (Carbajo et al., 2000).

Synthesis and Impurity Analysis

- Ethyl 2-Methyl-4-nitrobenzoate has been used as an intermediate in various syntheses, with studies focusing on optimizing reaction conditions to maximize yield and purity. The synthesis of 4-(2-Ethoxy-2-oxo-ethoxy)-3-nitrobenzoic Methyl Ester from ethyl 2-methyl-4-nitrobenzoate derivatives underlines the chemical's utility in producing complex organic compounds (Yin, 2007).

- Additionally, studies have focused on identifying and characterizing impurities in ethyl 2-methyl-4-nitrobenzoate-based intermediates using advanced techniques like LC-MSn, which is crucial for ensuring the quality of synthesized pharmaceuticals (Yao, 2007).

Catalysis and Reaction Optimization

- The compound has been used to study catalytic processes, such as the esterification of 4-nitrobenzoic Acid, where acidic ionic liquid was used as a catalyst. Understanding the factors affecting yields and the recyclability of the catalyst provides valuable information for chemical synthesis optimization (Hong-ze, 2013).

Safety And Hazards

Eigenschaften

IUPAC Name |

ethyl 2-methyl-4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-3-15-10(12)9-5-4-8(11(13)14)6-7(9)2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMCICYWZZMDLLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50612652 | |

| Record name | Ethyl 2-methyl-4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50612652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-Methyl-4-nitrobenzoate | |

CAS RN |

62621-10-7 | |

| Record name | Ethyl 2-methyl-4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50612652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1321276.png)

![5-Ethoxycarbonylamino-[1,2,3]thiadiazole-4-carboxylic acid](/img/structure/B1321303.png)

![5-Ethoxycarbonylamino-[1,2,3]thiadiazole-4-carboxylic acid ethyl ester](/img/structure/B1321305.png)